(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol is a chiral organic compound with a complex structure It features a phenyl group attached to a pentane backbone, with two hydroxyl groups and a methoxymethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and 1,3-dihydroxy-5-pentanol.
Formation of the Pentane Backbone: The pentane backbone is constructed through a series of reactions, including aldol condensation and reduction.
Introduction of the Methoxymethoxy Group: The methoxymethoxy group is introduced via a protection-deprotection strategy using methoxymethyl chloride and a base such as sodium hydride.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (3S,5R) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of azides or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of chiral molecules with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule.
Vergleich Mit ähnlichen Verbindungen
- (3S,5R)-3,5-Bis(methoxymethoxy)-7-octyne-1-ene
- (3S,4S,5R)-5-{[(1R,2R,8aS)-2-(methoxymethoxy)-2,5,5,8a-tetramethyl-decahydronaphthalen-1-yl]methyl}-4-methyloxolan-3-yl acetate
- (3S,4R,5R,6S)-3-(methoxymethoxy)-2,4,6-trimethylpentadec-7-yn-5-ol
Comparison: (3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol is unique due to its specific chiral centers and functional groups
Eigenschaften
CAS-Nummer |
923037-03-0 |
---|---|
Molekularformel |
C13H20O4 |
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol |
InChI |
InChI=1S/C13H20O4/c1-16-10-17-13(9-12(15)7-8-14)11-5-3-2-4-6-11/h2-6,12-15H,7-10H2,1H3/t12-,13+/m0/s1 |
InChI-Schlüssel |
NNCHZAJJWNZSDU-QWHCGFSZSA-N |
Isomerische SMILES |
COCO[C@H](C[C@H](CCO)O)C1=CC=CC=C1 |
Kanonische SMILES |
COCOC(CC(CCO)O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.